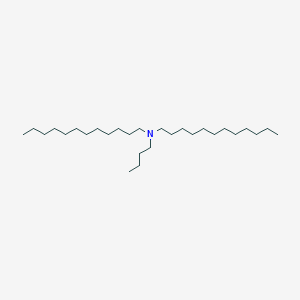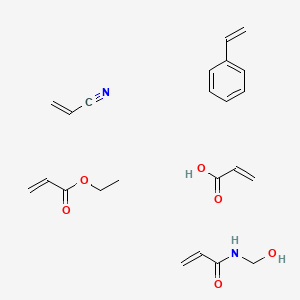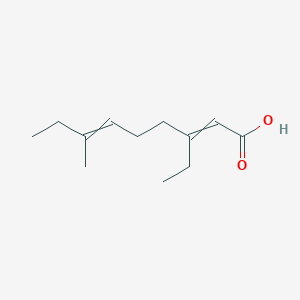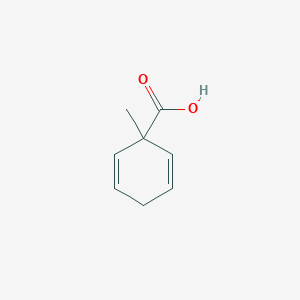
(2,6-Dimethoxyphenyl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,6-dimethoxyphenyl group and three methyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-dimethoxyphenyl halides with trimethyltin reagents. One common method is the Stille coupling reaction, where 2,6-dimethoxyphenyl iodide reacts with trimethyltin chloride in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dimethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Wirkmechanismus
The mechanism of action of (2,6-Dimethoxyphenyl)(trimethyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which facilitates the transfer of organic groups between molecules. In Stille coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of aryl halides and the transmetalation process with organotin reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(2,6-dimethoxyphenyl)stannane
- Tributyl(2-(trifluoromethyl)phenyl)stannane
- Tributyl(mesityl)stannane
Uniqueness
(2,6-Dimethoxyphenyl)(trimethyl)stannane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other organotin compounds. Its trimethylstannyl group provides a balance between reactivity and steric hindrance, making it a versatile reagent in various synthetic applications .
Eigenschaften
CAS-Nummer |
55204-81-4 |
|---|---|
Molekularformel |
C11H18O2Sn |
Molekulargewicht |
300.97 g/mol |
IUPAC-Name |
(2,6-dimethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O2.3CH3.Sn/c1-9-7-4-3-5-8(6-7)10-2;;;;/h3-5H,1-2H3;3*1H3; |
InChI-Schlüssel |
GWCVEBPZRXQRNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


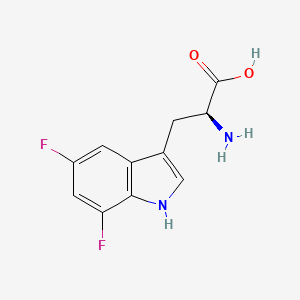
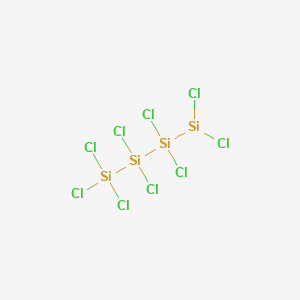
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)

